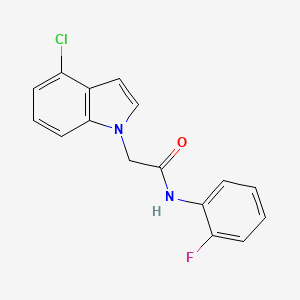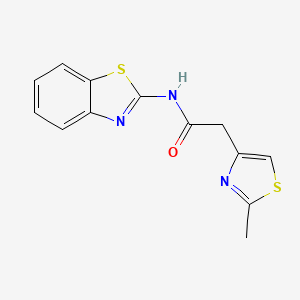![molecular formula C14H15NO5 B11150872 N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-alanine](/img/structure/B11150872.png)
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl.
Alkylation: The chromen derivative is alkylated using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The alkylated product is then subjected to amination using a suitable amine, such as propanoic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to ensure complete reaction.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
- 7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-ylacetic acid
- 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Comparison:
- Structural Differences: The presence of different functional groups and substituents on the chromen ring.
- Biological Activities: Variations in biological activities due to structural differences.
- Applications: Different applications in scientific research and industry based on their unique properties.
This detailed article provides a comprehensive overview of 2-{[(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}PROPANOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H15NO5/c1-7-5-12(17)20-13-9(7)3-4-11(16)10(13)6-15-8(2)14(18)19/h3-5,8,15-16H,6H2,1-2H3,(H,18,19)/t8-/m1/s1 |
InChI Key |
PHJZJPUBGIRGCQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11150795.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11150814.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)


![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11150840.png)
![ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11150847.png)
![1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B11150850.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11150854.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11150863.png)

![4-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11150870.png)
